molecular formula C21H24N4O4S2 B2885668 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851979-86-7

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2885668
CAS No.: 851979-86-7
M. Wt: 460.57
InChI Key: LEOBCMWUWYRZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C21H24N4O4S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Schiff Base Compounds

Schiff base compounds, including benzohydrazide and sulfonohydrazide derivatives, have been synthesized and characterized, revealing remarkable biological activities. These compounds have shown significant antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, their ability to interact with salmon sperm DNA through an intercalation mode of interaction suggests their potential in drug design and development for targeting specific DNA sequences (Sirajuddin et al., 2013).

Antioxidant Activity of Schiff Bases

A theoretical study on the antioxidant behavior of Schiff bases and their tautomers has indicated that these compounds exhibit significant antioxidant activity, which is influenced by their structural tautomerization. This activity is critical for developing therapeutic agents aimed at combating oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds, particularly due to their high singlet oxygen quantum yield and good fluorescence properties, are potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Antimicrobial Evaluation

The synthesis of bioactive benzohydrazide derivatives has shown promising results in antimicrobial, antifungal, and antiproliferative activities. This highlights the potential of such compounds in developing new therapeutic agents against various microbial infections and diseases (Vijaya Raj et al., 2007).

Molecular Docking and Antioxidant Behavior

Further research into the antioxidant activity of Schiff bases through molecular docking approaches has provided insights into their potential as inhibitors with higher activity. This underlines the importance of structural analysis and computational studies in identifying and optimizing compounds for specific biological targets (Ardjani & Mekelleche, 2017).

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-14-9-11-25(12-10-14)31(27,28)17-6-3-15(4-7-17)20(26)23-24-21-22-18-8-5-16(29-2)13-19(18)30-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOBCMWUWYRZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.